2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]benzoic acid
Description
2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]benzoic acid is a heterocyclic compound featuring a benzoic acid core substituted with a sulfanyl-linked 1,3-thiazole moiety. This compound is structurally distinct due to the combination of a carboxylic acid group, a sulfur-containing tether, and an electron-rich thiazole heterocycle.
Properties
IUPAC Name |
2-(1,3-thiazol-4-ylmethylsulfanyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S2/c13-11(14)9-3-1-2-4-10(9)16-6-8-5-15-7-12-8/h1-5,7H,6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRAXHLVOYBBFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC2=CSC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]benzoic acid typically involves the reaction of 1,3-thiazole derivatives with benzoic acid derivatives. One common method includes the use of thiazole-4-carboxaldehyde and 2-mercaptobenzoic acid under specific reaction conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
Antimicrobial Activity
The thiazole moiety present in 2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]benzoic acid is known for its significant antimicrobial properties. Thiazole derivatives have been extensively studied for their ability to combat resistant bacterial strains and fungi.
- Mechanism of Action : Thiazoles disrupt bacterial cell walls and interfere with metabolic pathways, making them effective against a range of pathogens.
- Case Studies :
- A study reported that certain thiazole derivatives exhibited strong activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 31.25 μg/mL to 125 μg/mL .
- Compounds derived from thiazoles have shown promising antifungal activity against Candida albicans and Candida glabrata, demonstrating effectiveness comparable to existing antifungal agents like fluconazole .
Anticancer Properties
Research indicates that thiazole derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
- Mechanism of Action : These compounds often target specific signaling pathways involved in cancer progression.
- Case Studies :
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various studies.
- Mechanism of Action : These compounds typically inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.
- Case Studies :
- In vivo studies demonstrated that certain thiazole derivatives significantly reduced paw edema in rat models when subjected to carrageenan-induced inflammation .
- Another study found that thiazole-based compounds effectively reduced levels of nitric oxide and prostaglandins in inflammatory models, indicating their potential as anti-inflammatory agents .
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives are particularly noteworthy, with several studies reporting their efficacy in seizure models.
- Mechanism of Action : These compounds often enhance GABAergic transmission or modulate voltage-gated ion channels.
- Case Studies :
- A compound structurally related to this compound showed significant protection against seizures in both the maximal electroshock (MES) and pentylenetetrazole (PTZ) models at doses as low as 20 mg/kg .
- The neurotoxicity profile was favorable, with high protective indices observed, suggesting a good therapeutic window for these compounds .
Summary Table of Applications
| Application | Mechanism of Action | Notable Findings |
|---|---|---|
| Antimicrobial | Disruption of cell walls; metabolic interference | Effective against resistant strains; MIC < 125 μg/mL |
| Anticancer | Apoptosis induction; cell cycle arrest | Inhibits breast cancer cell growth |
| Anti-inflammatory | Inhibition of cytokines; enzyme modulation | Reduced paw edema; decreased nitric oxide levels |
| Anticonvulsant | GABA enhancement; ion channel modulation | Significant seizure protection; low toxicity |
Mechanism of Action
The mechanism of action of 2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis, while its anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Benzoic Acid Derivatives
Key Observations :
- Substituent Position : The target compound’s sulfanyl-thiazole group is at the ortho position (C2), similar to 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid. This positioning may influence steric interactions in biological systems compared to meta-substituted analogs .
Sulfanyl vs. Sulfonyl Derivatives
Sulfanyl (-S-) and sulfonyl (-SO₂-) tethers are critical for modulating bioactivity. For example:
- Sulfanyl Derivatives : In a study on nitroimidazole-containing benzoates, sulfanyl-tethered compounds (e.g., 3,4-dihydroxybenzoate 9a ) exhibited potent antileishmanial activity (LC₅₀ = 11–13 µM) due to enhanced thiol reactivity and membrane permeability .
- Sulfonyl Derivatives : Oxidation of sulfanyl to sulfonyl groups (e.g., 9a → sulfonyl analog) reduced antileishmanial efficacy by ~50%, highlighting the importance of the sulfanyl group’s redox activity .
Functional Group Contributions
Table 2: Bioactivity of Sulfanyl-Containing Carboxylic Acids
Biological Activity
2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]benzoic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's mechanisms of action, biochemical properties, and its potential therapeutic applications, supported by data tables and case studies.
The molecular formula of this compound is C₁₁H₉NO₂S₂. It features a thiazole ring, which is known for its biological activity, and a benzoic acid moiety that enhances its interaction with biological targets.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. It has been shown to inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans, suggesting its potential as a new antimicrobial agent.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 18 | 100 |
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. This mechanism is crucial for developing treatments for inflammatory diseases such as arthritis.
3. Antioxidant Activity
Studies have demonstrated that this compound can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of age-related diseases and cancer prevention .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound interacts with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. For instance, it may inhibit bacterial cell wall synthesis and modulate inflammatory pathways by affecting enzyme activity.
- Cell Signaling Modulation: It influences key signaling pathways such as MAPK/ERK, which are essential for cell proliferation and differentiation.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of the compound against a panel of clinical isolates. The results indicated that it effectively inhibited the growth of resistant strains, highlighting its potential as a therapeutic agent in treating infections caused by multidrug-resistant bacteria.
Case Study 2: In Vivo Anti-inflammatory Effects
In an animal model of induced inflammation, administration of the compound resulted in a significant reduction in swelling and pain compared to control groups. This suggests its potential application in treating inflammatory conditions.
Q & A
Q. What are the standard laboratory synthesis routes for 2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]benzoic acid?
The compound is typically synthesized through sulfanyl-group coupling reactions. A common approach involves reacting a thiazole-containing intermediate (e.g., 1,3-thiazol-4-ylmethanol) with a benzoic acid derivative under nucleophilic substitution conditions. For example:
- Step 1 : Activation of the thiol group in the thiazole derivative using mild oxidizing agents.
- Step 2 : Reaction with 2-mercaptobenzoic acid or its halogenated precursor in a polar solvent (e.g., DMF or methanol) at room temperature, followed by acidification to precipitate the product .
- Characterization : Confirmed via H/C NMR (peaks for thiazole protons at δ 7.5–8.5 ppm and sulfanyl linkage at δ 3.5–4.0 ppm) and IR (stretching vibrations for -COOH at 2500–3300 cm) .
Q. How is the structural integrity of this compound validated in experimental settings?
- X-ray crystallography : Resolves bond lengths and angles, particularly the planar thiazole ring and the dihedral angle between the benzoic acid and thiazole moieties, which influences reactivity .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 279.04 for CHNOS) and isotopic patterns .
- Elemental analysis : Confirms %C, %H, and %N within ±0.3% of theoretical values .
Q. What solvent systems are optimal for recrystallization and stability studies?
- Recrystallization : Ethanol/water (4:1 v/v) or acetone/hexane mixtures yield high-purity crystals (>98%) .
- Stability : The compound degrades in basic conditions (pH >9) due to sulfanyl-group hydrolysis. Store at 4°C in anhydrous DMSO or under inert gas to prevent oxidation .
Advanced Research Questions
Q. How does the thiazole ring’s electronic configuration influence bioactivity in structure-activity relationship (SAR) studies?
The electron-deficient thiazole ring enhances electrophilic interactions with biological targets (e.g., enzyme active sites). Modifications such as:
- Substituents at C-2/C-5 : Electron-withdrawing groups (e.g., -Cl) increase antiproliferative activity by improving binding to tubulin or kinase domains .
- Methylation of the sulfanyl group : Reduces metabolic degradation but may lower solubility, requiring co-solvents like PEG-400 for in vivo assays .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?
- Challenge : Low plasma concentrations (IC values in nM range) and interference from endogenous thiols.
- Solution : Use LC-MS/MS with a C18 column and mobile phase (0.1% formic acid in acetonitrile/water). Derivatization with iodoacetamide improves detection sensitivity by blocking free sulfhydryl groups .
- Validation : Linearity confirmed over 1–1000 ng/mL (R >0.99), with recovery rates >85% in spiked serum samples .
Q. How can crystallographic data inform co-crystallization studies with target proteins?
- Docking simulations : The benzoic acid moiety’s carboxyl group often forms hydrogen bonds with Arg/Lys residues in enzymes (e.g., carbonic anhydrase IX).
- Co-crystallization : Optimized at pH 6.5–7.0 (matching protein isoelectric points) using hanging-drop vapor diffusion. Data collected at 1.8–2.2 Å resolution (e.g., SHELX-refined structures) reveal binding modes and conformational flexibility .
Q. What mechanistic insights explain contradictory cytotoxicity results in different cancer cell lines?
- Hypothesis : Differential expression of thiol-reactive transporters (e.g., SLC7A11) affects intracellular uptake.
- Validation : Knockdown of SLC7A11 via siRNA reduces IC by 40% in HeLa cells but has no effect in MCF-7, suggesting transporter-dependent activity .
- Redox profiling : ROS generation correlates with cytotoxicity in leukemia cells (HL-60) but not in solid tumors, indicating tissue-specific mechanisms .
Q. How are computational methods used to predict metabolic pathways and toxicity?
- In silico tools : SwissADME predicts Phase I metabolism (oxidation of the thiazole ring) and Phase II conjugation (glucuronidation of the carboxyl group).
- Toxicity alerts : The compound’s sulfanyl group may trigger glutathione depletion, flagged by ProTox-II. Experimental validation using hepatic microsomes confirms NADPH-dependent clearance .
Q. What strategies improve aqueous solubility for in vivo pharmacokinetic studies?
- Salt formation : Sodium or lysine salts increase solubility 10-fold (e.g., 2.5 mg/mL at pH 7.4).
- Nanoformulation : Encapsulation in PLGA nanoparticles (150–200 nm diameter) enhances bioavailability (AUC increased by 3.5× in rat models) .
Q. How do structural analogs compare in target selectivity across kinase families?
- Kinase profiling : Broad-spectrum inhibition (e.g., IC <100 nM for JAK2, EGFR) observed in analogs with para-substituted benzoic acid groups.
- Selectivity optimization : Introducing a 4-fluorobenzamide substituent reduces off-target effects (e.g., 10× lower activity against VEGFR2) while retaining potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
